molecular formula C18H20N2O B14450662 N-(Diphenylcarbamoyl)piperidine CAS No. 75534-73-5

N-(Diphenylcarbamoyl)piperidine

Cat. No.: B14450662
CAS No.: 75534-73-5
M. Wt: 280.4 g/mol
InChI Key: DKMZFFROTLTIPQ-UHFFFAOYSA-N
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Description

N-(Diphenylcarbamoyl)piperidine is an organic compound with the molecular formula C₁₈H₂₀N₂O It is a derivative of piperidine, a six-membered heterocyclic amine, and features a diphenylcarbamoyl group attached to the nitrogen atom of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Diphenylcarbamoyl)piperidine typically involves the reaction of piperidine with diphenylcarbamoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Piperidine+Diphenylcarbamoyl chlorideThis compound+HCl\text{Piperidine} + \text{Diphenylcarbamoyl chloride} \rightarrow \text{this compound} + \text{HCl} Piperidine+Diphenylcarbamoyl chloride→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(Diphenylcarbamoyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine.

    Substitution: The diphenylcarbamoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce the corresponding amine.

Scientific Research Applications

N-(Diphenylcarbamoyl)piperidine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of N-(Diphenylcarbamoyl)piperidine involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simpler analog without the diphenylcarbamoyl group.

    Diphenylcarbamoyl chloride: The precursor used in the synthesis of N-(Diphenylcarbamoyl)piperidine.

    N-Phenylpiperidine: A related compound with a single phenyl group attached to the nitrogen atom.

Uniqueness

This compound is unique due to the presence of the diphenylcarbamoyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

75534-73-5

Molecular Formula

C18H20N2O

Molecular Weight

280.4 g/mol

IUPAC Name

N,N-diphenylpiperidine-1-carboxamide

InChI

InChI=1S/C18H20N2O/c21-18(19-14-8-3-9-15-19)20(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-2,4-7,10-13H,3,8-9,14-15H2

InChI Key

DKMZFFROTLTIPQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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